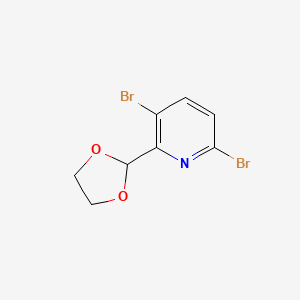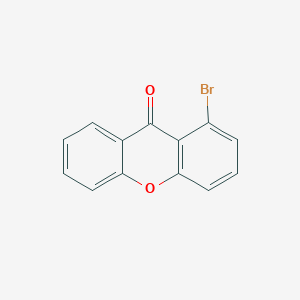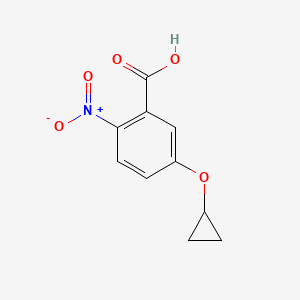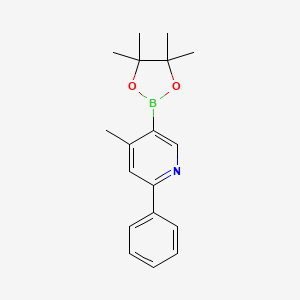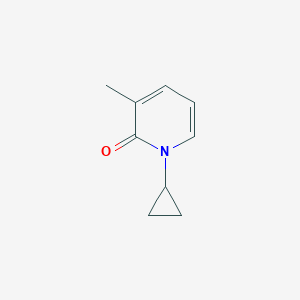
1-Cyclopropyl-3-methyl-2(1h)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-methyl-2(1H)-pyridinone is an organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-2(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with methylated pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-3-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyridinones, while substitution reactions can produce halogenated or alkylated derivatives.
科学的研究の応用
1-Cyclopropyl-3-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Cyclopropyl-3-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 1-Cyclopropyl-3-methyl-2-buten-1-one
- 1-Cyclopropyl-3-methylbut-2-en-1-one
Comparison: 1-Cyclopropyl-3-methyl-2(1H)-pyridinone is unique due to its pyridinone ring, which imparts distinct chemical and biological properties compared to similar compounds like 1-Cyclopropyl-3-methyl-2-buten-1-one and 1-Cyclopropyl-3-methylbut-2-en-1-one. The presence of the pyridinone ring enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-cyclopropyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-6-10(9(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
InChIキー |
XWVZHCCRHCHVLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN(C1=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
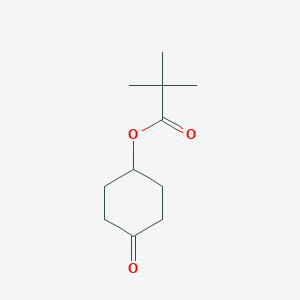

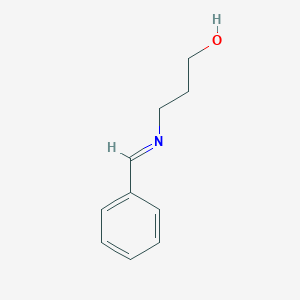
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
